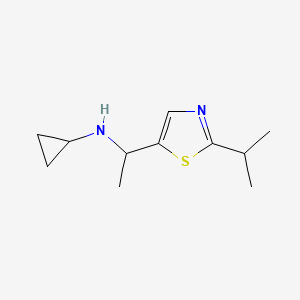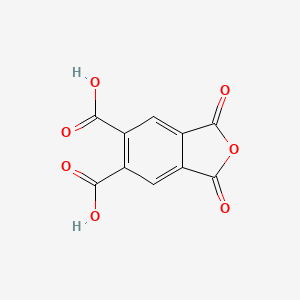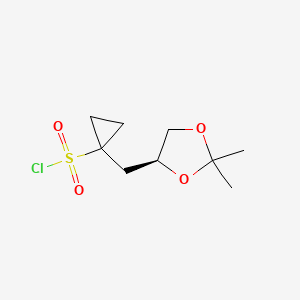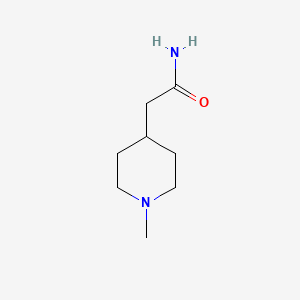
Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H18INO2 and a molecular weight of 359.20269 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an iodoethyl group attached to the third carbon of the pyrrolidine ring. The benzyl group is attached to the nitrogen atom of the pyrrolidine ring through a carboxylate linkage .
Vorbereitungsmethoden
The synthesis of Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of pyrrolidine with benzyl chloroformate to form the benzyl carbamate derivative. This intermediate is then reacted with 2-iodoethanol under basic conditions to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity . The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound to its targets . The benzyl group may also contribute to the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but differ in the functional groups attached to the ring.
Pyrrolizines: These compounds have an additional fused ring system, which can alter their pharmacological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C14H18INO2 |
|---|---|
Molekulargewicht |
359.20 g/mol |
IUPAC-Name |
benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
InChI-Schlüssel |
DTGMMFMNVZHZHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CCI)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


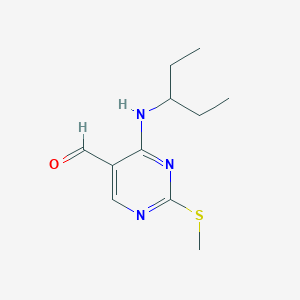
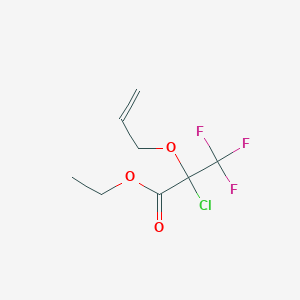
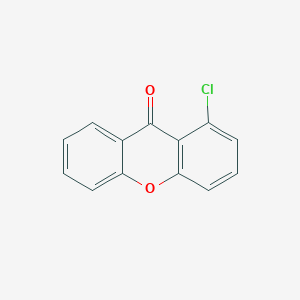
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
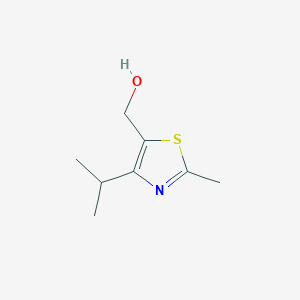
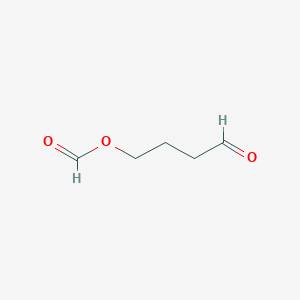
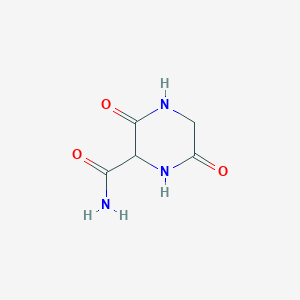
![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
